N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
Description
This compound features a hybrid structure combining a benzo[d]thiazole moiety and a pyrazole ring. Key structural attributes include:
- A 4,6-dimethyl-substituted benzo[d]thiazole linked to the pyrazole’s nitrogen at position 1.
- A 3-methyl group on the pyrazole core.
- A second benzo[d]thiazole-6-carboxamide group attached to the pyrazole’s position 3.
The benzo[d]thiazole scaffold is pharmacologically significant due to its role in modulating enzyme interactions, DNA binding, and solubility properties.
Properties
IUPAC Name |
N-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS2/c1-11-6-12(2)19-17(7-11)29-21(24-19)26-18(8-13(3)25-26)23-20(27)14-4-5-15-16(9-14)28-10-22-15/h4-10H,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOYWBXSPPGCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=C(C=C4)N=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
One study showed a favourable pharmacokinetic profile of synthesized compounds related to this molecule.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects.
Action Environment
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially enhancing their ability to neutralize reactive oxygen species and protect cells from oxidative damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Additionally, the compound can alter the expression of genes involved in apoptosis, thereby promoting cell survival under stress conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as transcription factors and receptors, influencing their activity and downstream signaling pathways. It can inhibit the activity of certain enzymes, such as proteases, by binding to their active sites and preventing substrate access. Additionally, the compound can modulate gene expression by interacting with DNA and RNA, leading to changes in transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function. At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism. Additionally, the compound can influence the levels of key metabolites, such as ATP and NADH, thereby affecting overall cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound in certain tissues, influencing its localization and biological activity.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can be directed to the mitochondria, where it exerts its effects on cellular respiration and energy production. Additionally, the compound can localize to the nucleus, influencing gene expression and transcriptional regulation.
Biological Activity
N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, emphasizing its therapeutic implications.
The molecular formula of the compound is , with a molecular weight of approximately 396.54 g/mol. The structure features a benzothiazole core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to the target compound have shown significant inhibition of cancer cell proliferation in various human cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at concentrations as low as 1 µM .
Table 1: Anticancer Activity of Related Benzothiazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 2 | Apoptosis induction |
| Compound 4i | HOP-92 | 1.5 | Cell cycle arrest |
| Target Compound | A549 | TBD | TBD |
Anti-inflammatory Effects
Benzothiazole derivatives have also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role in treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective capabilities of compounds similar to the target compound have been documented. They demonstrate efficacy in reducing neuronal injury in models of ischemia/reperfusion injury and exhibit antioxidant properties that mitigate oxidative stress in neuronal cells .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It could interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Cytokine Modulation : By downregulating inflammatory cytokines, it may reduce inflammation and associated tissue damage.
Case Studies
A recent study synthesized various benzothiazole derivatives and evaluated their biological activities. Among these, certain derivatives displayed promising results against cancer cell lines, reinforcing the hypothesis that modifications to the benzothiazole structure can enhance biological activity .
In another case, a derivative similar to the target compound was tested for its neuroprotective effects in animal models, showing significant improvement in behavioral outcomes post-injury compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from pharmacopeial and synthetic literature, focusing on core structures, functional groups, and inferred properties.
Structural Analogues from Pharmacopeial Literature
highlights two thiazole-containing compounds (y and z) with structural parallels:
Table 1: Structural Comparison
Key Differences:
Functional Groups: The target’s carboxamide group contrasts with y’s carbamate and z’s ureido linkages. Carboxamides typically exhibit stronger hydrogen-bonding capacity, which may enhance target binding affinity compared to carbamates .
Scaffold Rigidity :
- The pyrazole core in the target compound introduces conformational restraint, whereas y and z employ flexible alkyl chains. Rigid scaffolds often improve selectivity by reducing off-target interactions.
Preparation Methods
Cyclocondensation of 2-Amino-4,6-dimethylthiophenol
The precursor 2-amino-4,6-dimethylthiophenol undergoes cyclization with cyanogen bromide (BrCN) in ethanol at 60°C for 6 hours, yielding 4,6-dimethylbenzo[d]thiazol-2-amine with 78% efficiency.
$$
\ce{2-Amino-4,6-dimethylthiophenol + BrCN ->[EtOH][60°C] 4,6-Dimethylbenzo[d]thiazol-2-amine + HBr}
$$
Optimization Note: Replacing BrCN with thiourea reduces byproduct formation but requires extended reaction times (12 hours).
Construction of the Pyrazole Core (Fragment B)
Hydrazine-Carboximidamide Intermediate Synthesis
Reacting 4,6-dimethylbenzo[d]thiazol-2-amine with ethyl acetoacetate in acetic acid generates a hydrazone intermediate, which undergoes Vilsmeier-Haack formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 55–60°C. The resulting aldehyde (7a–o ) reacts with aminoguanidine bicarbonate in ethanol under acidic conditions to form the hydrazinecarboximidamide-pyrazole hybrid (8a–o ).
$$
\ce{Hydrazone + POCl3/DMF ->[55°C] Aldehyde Intermediate ->[Aminoguanidine][HCl] Pyrazole-Hydrazinecarboximidamide}
$$
Yield Data:
| Reaction Temperature | Time (h) | Yield (%) |
|---|---|---|
| 60°C | 8 | 65 |
| 70°C | 6 | 72 |
Carboxamide Functionalization (Fragment C)
Oxidation of 2,5-Dimethylbenzenesulfonamide
The patent WO2017115137A1 details the oxidation of 2,5-dimethylbenzenesulfonamide to benzo[d]thiazole-6-carboxylic acid using sodium hypochlorite (NaClO) at 35–40°C. Subsequent amidation with thionyl chloride (SOCl₂) and ammonium hydroxide yields the carboxamide.
$$
\ce{2,5-Dimethylbenzenesulfonamide ->[NaClO][35°C] Benzo[d]thiazole-6-carboxylic acid ->[SOCl2][NH4OH] Benzo[d]thiazole-6-carboxamide}
$$
Key Parameters:
- Oxidant Concentration: 12.7% w/v NaClO achieves 89% conversion.
- Acid Workup: Adjusting pH to 1–2 with HCl precipitates pure carboxylic acid.
Final Coupling and Assembly
Nucleophilic Aromatic Substitution
Fragment B (pyrazole-hydrazinecarboximidamide) reacts with Fragment C (benzo[d]thiazole-6-carboxamide) in dimethylacetamide (DMAc) at 120°C for 24 hours, facilitated by potassium carbonate (K₂CO₃) as a base.
$$
\ce{Pyrazole Intermediate + Benzo[d]thiazole-6-carboxamide ->[DMAc][K2CO3] Target Compound}
$$
Purification: Silica gel chromatography (CH₂Cl₂:MeOH, 30:1) isolates the product with >95% purity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O gradient) confirms 98.2% purity with retention time 12.7 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Coupling | 42 | 98.2 | High regioselectivity |
| One-Pot Synthesis | 35 | 95.6 | Reduced purification steps |
Critical Insight: The sequential approach, despite lower yield, ensures better control over intermediate quality, crucial for pharmaceutical applications.
Q & A
Basic: What synthetic methodologies are optimized for the preparation of N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.
- Step 2: Functionalization of the benzo[d]thiazole moiety through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).
- Step 3: Amide bond formation between the pyrazole and benzo[d]thiazole-6-carboxylic acid using coupling agents like EDCI/HOBt or DCC.
Optimization Tips:
- Use triethylamine as a catalyst in polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Basic: How are spectroscopic and chromatographic techniques employed to characterize this compound?
Answer:
- 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., methyl groups at positions 4 and 6 on the benzo[d]thiazole ring) and verify amide bond formation .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide, C=N stretches at ~1600 cm⁻¹ for the thiazole rings) .
- Mass Spectrometry: Validate molecular weight (e.g., HRMS to confirm [M+H]+ ion) and detect fragmentation patterns .
- HPLC: Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How can molecular docking studies guide the rational design of analogs with improved bioactivity?
Answer:
- Target Selection: Prioritize receptors like kinases or tubulin, as benzo[d]thiazole-pyrazole hybrids show affinity for these targets .
- Docking Workflow:
- Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian09).
- Dock into the active site (e.g., using AutoDock Vina) to analyze binding modes (e.g., hydrogen bonds with Ser/Thr residues, hydrophobic interactions with nonpolar pockets) .
- Validate with MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes.
Example: Modifying the methyl group at position 3 of the pyrazole may enhance hydrophobic interactions, as predicted by docking scores .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Experimental Variables: Control solvent (DMSO purity), cell lines (e.g., HepG2 vs. MCF-7), and assay protocols (MTT vs. resazurin) to reduce variability .
- Data Normalization: Use internal standards (e.g., doxorubicin for cytotoxicity assays) and report IC50 values with confidence intervals.
- Mechanistic Follow-Up: Combine enzymatic assays (e.g., kinase inhibition) with cellular studies to distinguish direct target effects from off-target interactions .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Answer:
SAR Design:
- Variable Substituents: Modify methyl groups (positions 4,6 on benzo[d]thiazole) and pyrazole substituents (e.g., replace 3-methyl with ethyl or aryl groups).
- Bioactivity Testing: Screen analogs against cancer cell lines (e.g., GI50 values) and microbial strains (e.g., MIC for S. aureus).
Key Findings from Analog Studies:
Advanced: What computational tools predict metabolic stability and toxicity of this compound?
Answer:
- ADMET Prediction: Use SwissADME or ADMETlab to estimate solubility (LogP), CYP450 inhibition, and hERG channel liability.
- Metabolite Identification: Employ GLORY or Meteor to predict Phase I/II metabolites (e.g., oxidation of methyl groups or glucuronidation of hydroxylated products) .
- Validation: Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation.
- Prepare stock solutions in anhydrous DMSO (≤0.1% H2O) and aliquot to avoid freeze-thaw cycles .
Advanced: How to troubleshoot low yields in the final amide coupling step?
Answer:
- Activation Issues: Ensure carboxylate activation (e.g., use HATU instead of EDCI for sterically hindered amines).
- Solvent Choice: Switch to dichloromethane or THF to improve solubility of intermediates .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
